Technical Guide: Mifanertinib (Befotertinib/D-0316) Mechanism of Action & EGFR T790M Targeting
Technical Guide: Mifanertinib (Befotertinib/D-0316) Mechanism of Action & EGFR T790M Targeting
[1]
Executive Summary
Mifanertinib (also known as Befotertinib or D-0316 ) is a third-generation, irreversible, ATP-competitive Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is rationally designed to target the EGFR T790M resistance mutation, which acts as the "gatekeeper" mutation limiting the efficacy of first-generation TKIs (e.g., Gefitinib, Erlotinib).
Unlike the pyrimidine-based scaffold of Osimertinib, Mifanertinib utilizes a modified quinazoline core functionalized with a Michael acceptor to form a covalent bond with Cys797 within the EGFR ATP-binding pocket.[1] This structural distinction underpins its high selectivity for EGFR-sensitizing (Del19, L858R) and resistance (T790M) mutations while sparing wild-type (WT) EGFR, thereby widening the therapeutic window.[1]
Key Technical Specifications:
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Chemical Formula: C₂₁H₁₉ClF₃N₅O₂[1]
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Binding Mode: Irreversible Covalent (Cys797)[1]
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Clinical Status: Approved in China (May 2023) for 2nd-line T790M+ NSCLC; demonstrated superior PFS vs. Icotinib in 1st-line settings.[1]
Molecular Architecture & Binding Mechanism[1]
The Structural Challenge: T790M Steric Hindrance
The T790M mutation involves the substitution of Threonine (T) with Methionine (M) at position 790 in the "gatekeeper" region of the kinase domain.
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First-Generation Failure: The bulky Methionine side chain introduces steric hindrance that prevents the binding of first-generation quinazolines (e.g., Gefitinib).[1] Furthermore, T790M increases the receptor's affinity for ATP, allowing ATP to outcompete reversible inhibitors.
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Mifanertinib Solution: Mifanertinib is designed with a flexible scaffold that accommodates the bulky Methionine residue. Crucially, it possesses an electrophilic acrylamide moiety (Michael acceptor) positioned to react specifically with the thiol group of Cysteine 797 (Cys797) .
Covalent Kinetic Locking
The inhibition mechanism follows a two-step "induced fit" model:
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Reversible Association (
): The drug binds to the ATP-binding pocket via hydrogen bonding and van der Waals forces.[1] The quinazoline core mimics the adenine ring of ATP. -
Irreversible Inactivation (
): The acrylamide group undergoes a nucleophilic attack by the sulfhydryl (-SH) group of Cys797, forming a permanent covalent thioether bond.
This covalent linkage permanently deactivates the kinase function of that specific receptor molecule. Signaling can only be restored by the synthesis of new EGFR proteins, which is energetically costly for the tumor cell.
Selectivity Profile (Wild-Type Sparing)
Mifanertinib exhibits a "kinetic proofreading" selectivity.[1]
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Mutant EGFR: The drug fits the mutant pocket with high affinity (
), positioning the acrylamide perfectly for rapid covalent bond formation ( ). -
Wild-Type EGFR: The drug binds with lower affinity.[1] The spatial alignment for the covalent reaction is suboptimal, leading to a slower rate of inactivation. This differential allows for effective tumor suppression at doses that minimize cutaneous and gastrointestinal toxicity associated with WT EGFR inhibition.
Visualization: Mechanism of Action Pathway
Caption: Schematic of Mifanertinib's covalent inhibition of EGFR T790M, blocking downstream oncogenic signaling.
Preclinical Validation Protocols (Self-Validating Systems)[1]
To validate the efficacy and mechanism of Mifanertinib, the following experimental workflows are recommended. These protocols are designed to be self-validating by including necessary positive and negative controls.[1]
Biochemical Kinase Assay (HTRF FRET)
Objective: Determine the IC50 of Mifanertinib against recombinant EGFR(T790M) vs. EGFR(WT).
-
Reagents:
-
Protocol:
-
Preparation: Dilute Mifanertinib in DMSO (10-point dose response, e.g., 0.1 nM to 10 µM).
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Incubation: Mix enzyme + inhibitor in reaction buffer (50 mM HEPES, MgCl₂, DTT). Incubate for 15 mins (allows for covalent bond formation).
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Reaction: Add ATP and Biotin-substrate.[1] Incubate for 60 mins at RT.[1]
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Detection: Add HTRF detection reagents (Eu-Ab + SA-XL665). Incubate 1 hour.
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Read: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).
-
-
Validation Criteria:
Cellular Viability Assay (Isogenic Pair)
Objective: Confirm cellular potency and selectivity.
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Cell Lines:
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H1975: NCI-H1975 (L858R/T790M) - Target.
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PC-9: (Del19) - Sensitizing Control.[1]
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A431: (WT EGFR amplification) - Toxicity/Selectivity Control.
-
-
Protocol:
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Seeding: Seed cells (3,000 cells/well) in 96-well plates. Allow attachment (24h).
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Treatment: Treat with serial dilutions of Mifanertinib (0 - 10 µM) for 72 hours.
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Readout: Add CellTiter-Glo (ATP quantification) or MTT reagent.[1]
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Analysis: Normalize luminescence/absorbance to DMSO control. Fit curves using non-linear regression (4-parameter logistic).
-
-
Validation Criteria:
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H1975 IC50: Single-digit nanomolar range (e.g., < 10 nM).[1]
-
A431 IC50: Significantly higher (e.g., > 500 nM).
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Resistance Control: Include a C797S engineered line (should be resistant to Mifanertinib).
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Data Summary: Clinical & Physical Properties[3]
The following table synthesizes key data points from Phase II/III trials (e.g., NCT03861156, NCT04206072) and chemical characterization.
| Parameter | Value / Description | Context |
| Compound Name | Mifanertinib (Befotertinib, D-0316) | INN / Trade Name |
| Primary Target | EGFR L858R/T790M & Del19/T790M | Dual-mutant inhibition |
| Binding Type | Irreversible Covalent | Cys797 Michael Addition |
| Phase II ORR | 64.8% (95% CI: 59.0–70.[1]3) | T790M+ NSCLC (2nd Line) |
| Phase II DCR | 95.2% | Disease Control Rate |
| Phase III PFS | 22.1 months (Median) | 1st Line vs Icotinib |
| CNS Activity | Yes (Brain Penetrant) | Effective in brain metastases |
| Key Toxicity | Thrombocytopenia, Rash | Distinct from Osimertinib profile |
| Selectivity | High (Mutant >> WT) | Reduces off-target EGFR WT side effects |
Experimental Workflow Diagram
Caption: Step-by-step validation cascade from biochemical screening to in vivo efficacy confirmation.
References
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World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN): Mifanertinib."[1] WHO Drug Information, 2020. Link[1]
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Lu, S., et al. "Efficacy and Safety of Befotertinib (D-0316) in Patients with EGFR T790M-Mutated NSCLC That Had Progressed After Prior EGFR Tyrosine Kinase Inhibitor Therapy: A Phase 2, Multicenter, Single-Arm, Open-Label Study." Journal of Thoracic Oncology, 2022.[5][6][7] Link
-
Blair, H.A. "Befotertinib: First Approval."[8] Drugs, 2023.[4][6][8][9][10] Link
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ClinicalTrials.gov. "A Study of D-0316 in Patients With Advanced Non-small Cell Lung Cancer (NSCLC) With EGFR Mutation (NCT03861156)."[1] U.S. National Library of Medicine. Link[1]
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ClinicalTrials.gov. "D-0316 Versus Icotinib in Patients With Locally Advanced or Metastatic EGFR Sensitising Mutation Positive NSCLC (NCT04206072)."[1][11] U.S. National Library of Medicine. Link[1][11]
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Cross, D.A., et al. "AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors." Cancer Discovery, 2014. (Reference for standard 3rd Gen mechanism). Link
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